2-(2-Methylpropyl)-3,5-di(propan-2-yl)-2,3-dihydropyridine
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Overview
Description
2-(2-Methylpropyl)-3,5-di(propan-2-yl)-2,3-dihydropyridine is an organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a pyridine ring with various alkyl substituents. Dihydropyridines are known for their wide range of applications, particularly in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropyl)-3,5-di(propan-2-yl)-2,3-dihydropyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropyl)-3,5-di(propan-2-yl)-2,3-dihydropyridine can undergo various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine to its corresponding pyridine derivative.
Reduction: Reduction reactions can further hydrogenate the compound, altering its chemical properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the alkyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride, NaH) are typically employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyridine derivative, while reduction could produce a fully saturated compound.
Scientific Research Applications
2-(2-Methylpropyl)-3,5-di(propan-2-yl)-2,3-dihydropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Medicine: Dihydropyridines are known for their role as calcium channel blockers, which are used in the treatment of cardiovascular diseases.
Mechanism of Action
The mechanism of action of 2-(2-Methylpropyl)-3,5-di(propan-2-yl)-2,3-dihydropyridine involves its interaction with specific molecular targets. In medicinal applications, dihydropyridines typically act as calcium channel blockers. They inhibit the influx of calcium ions through L-type calcium channels, leading to vasodilation and reduced blood pressure. This mechanism is crucial for their therapeutic effects in treating hypertension and angina .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine used as a calcium channel blocker.
Amlodipine: Known for its long-acting effects in treating hypertension.
Felodipine: Similar in structure and function, used for cardiovascular conditions.
Uniqueness
2-(2-Methylpropyl)-3,5-di(propan-2-yl)-2,3-dihydropyridine stands out due to its specific alkyl substituents, which can influence its pharmacokinetic and pharmacodynamic properties. These structural differences can affect the compound’s solubility, bioavailability, and interaction with biological targets, making it a unique candidate for various applications .
Properties
CAS No. |
92900-69-1 |
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Molecular Formula |
C15H27N |
Molecular Weight |
221.38 g/mol |
IUPAC Name |
2-(2-methylpropyl)-3,5-di(propan-2-yl)-2,3-dihydropyridine |
InChI |
InChI=1S/C15H27N/c1-10(2)7-15-14(12(5)6)8-13(9-16-15)11(3)4/h8-12,14-15H,7H2,1-6H3 |
InChI Key |
DQTOPHPXVVJJBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C(C=C(C=N1)C(C)C)C(C)C |
Origin of Product |
United States |
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